molecular formula C8H8BrNO2 B13897764 Methyl 6-bromo-4-methyl-pyridine-2-carboxylate

Methyl 6-bromo-4-methyl-pyridine-2-carboxylate

Cat. No.: B13897764
M. Wt: 230.06 g/mol
InChI Key: OZQDNPOVFIVVRU-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-methyl-pyridine-2-carboxylate is a chemical compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-4-methyl-pyridine-2-carboxylate typically involves the bromination of 4-methylpyridine-2-carboxylic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-methyl-pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

    Substitution: Formation of 6-azido-4-methyl-pyridine-2-carboxylate or 6-thiocyanato-4-methyl-pyridine-2-carboxylate.

    Oxidation: Formation of 6-bromo-4-methyl-pyridine-2-carboxylic acid.

    Reduction: Formation of 6-bromo-4-methyl-pyridine-2-methanol.

Scientific Research Applications

Methyl 6-bromo-4-methyl-pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-methyl-pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-2-pyridinecarboxylate
  • Methyl 6-bromonicotinate
  • 6-Bromo-2-pyridinecarboxaldehyde

Uniqueness

Methyl 6-bromo-4-methyl-pyridine-2-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

methyl 6-bromo-4-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)10-7(9)4-5/h3-4H,1-2H3

InChI Key

OZQDNPOVFIVVRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Br)C(=O)OC

Origin of Product

United States

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